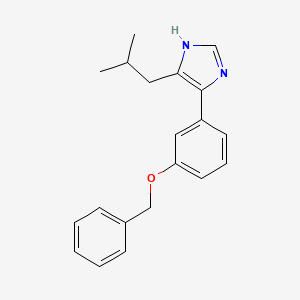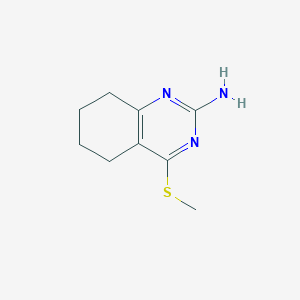![molecular formula C17H16N2O3 B13880160 N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridines This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety linked to a phenylpropanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 7-chloro-6-nitrofuro[3,2-b]pyridine, undergoes nucleophilic substitution with a suitable nucleophile to introduce the desired functional group.
Reduction: The nitro group is reduced to an amine using palladium-carbon (Pd-C) as a catalyst under hydrogenation conditions.
Cyclization: The intermediate undergoes cyclization to form the furo[3,2-b]pyridine core structure.
Coupling Reaction: The furo[3,2-b]pyridine derivative is then coupled with a phenylpropanamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd-C.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylfuro[3,2-b]pyridin-3(2H)-one: A structurally related compound with similar chemical properties.
Furo[3,2-b]pyridin-3(2H)-one: Another related compound with a similar core structure but different substituents.
Uniqueness
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)19-12-5-4-6-13(10-12)22-15-7-8-18-14-9-11(2)21-17(14)15/h4-10H,3H2,1-2H3,(H,19,20) |
Clé InChI |
JTDWYRPSTHUSLS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC(=CC=C1)OC2=C3C(=NC=C2)C=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


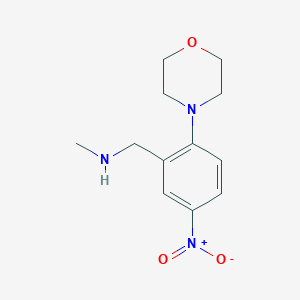

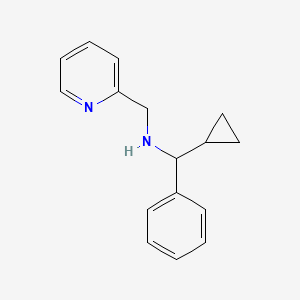


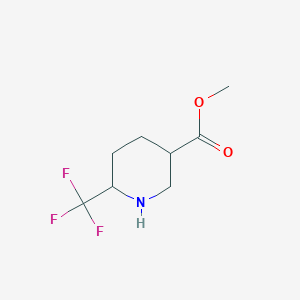
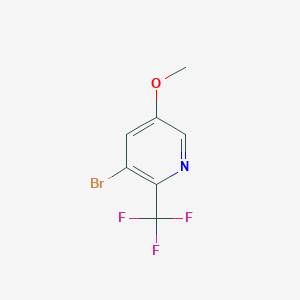


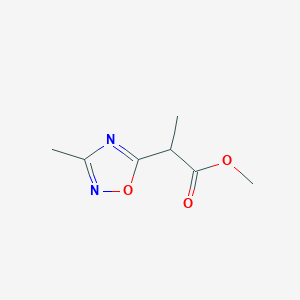
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
